1-(Methylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

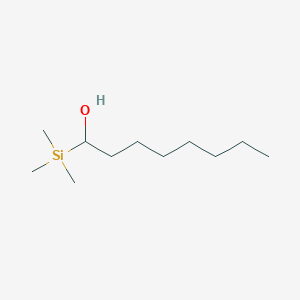

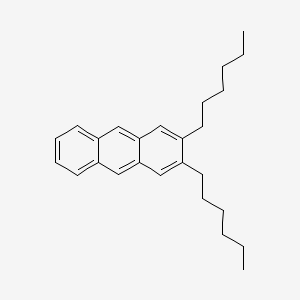

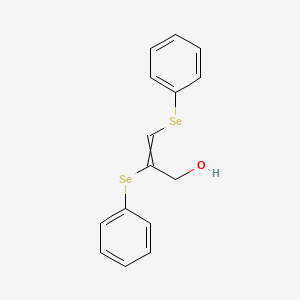

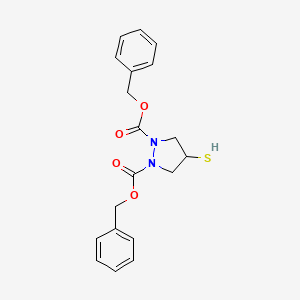

1-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene is an organosulfur compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene can be achieved through several synthetic routes. One common method involves the reaction of alkynyl sulfides with aryne intermediates. This one-step intermolecular reaction allows for the formation of benzothiophene derivatives with good functional group tolerance and versatile C2 functionalizations . Another approach involves the use of elemental sulfur and alkynols, which undergo a base-free generation of a trisulfur radical anion and its addition to alkynes .

Industrial Production Methods

Industrial production of 1-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene typically involves large-scale synthesis using efficient catalytic methods. For example, the use of palladium-catalyzed reactions enables the direct C-H arylation of thiophenes, providing high yields and scalability . Additionally, environmentally sustainable strategies, such as the use of EtOCS2K as a thiol surrogate, have been developed for the chemoselective heterocyclization of bromoenynes .

Análisis De Reacciones Químicas

Types of Reactions

1-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert sulfoxides back to sulfides using reducing agents like zinc and acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, tantalum carbide, niobium carbide.

Reduction: Zinc, acid.

Substitution: Boron reagents, palladium catalysts.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted benzothiophene derivatives.

Aplicaciones Científicas De Investigación

1-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 1-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene involves its interaction with molecular targets and pathways. For example, its anti-inflammatory activity is attributed to its ability to inhibit the expression and activities of inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α . Additionally, the compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .

Comparación Con Compuestos Similares

Similar Compounds

Benzothiophene: A parent compound with a benzene ring fused to a thiophene ring.

Sertaconazole: A benzothiophene derivative used as an antifungal agent.

Raloxifene: A benzothiophene derivative used in the treatment of breast cancer.

Uniqueness

1-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties

Propiedades

IUPAC Name |

1-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S2/c1-10-9-8-5-3-2-4-7(8)6-11-9/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGRDQQSDYDRHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C2CCCCC2=CS1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559613 |

Source

|

| Record name | 1-(Methylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125150-88-1 |

Source

|

| Record name | 1-(Methylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14278672.png)

![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)